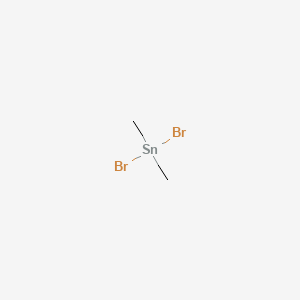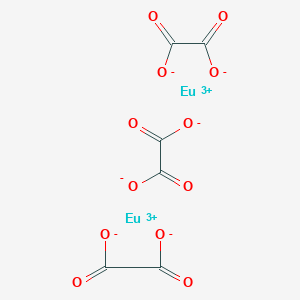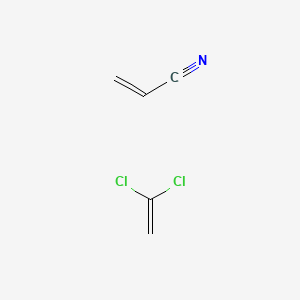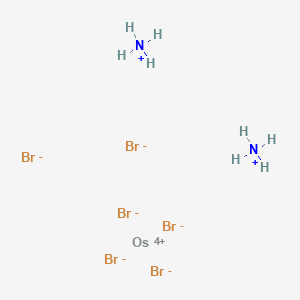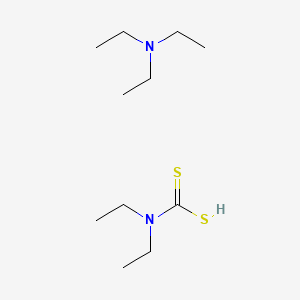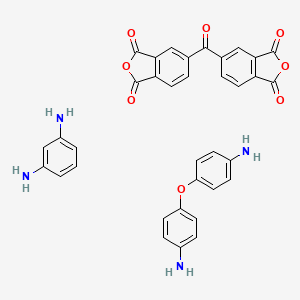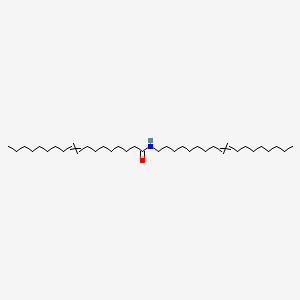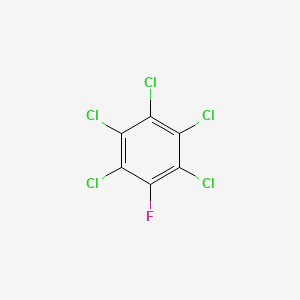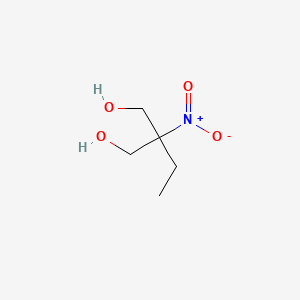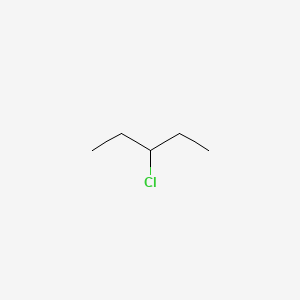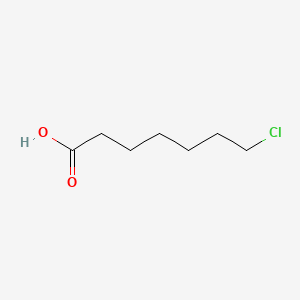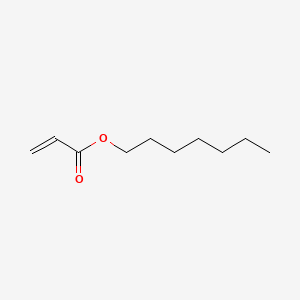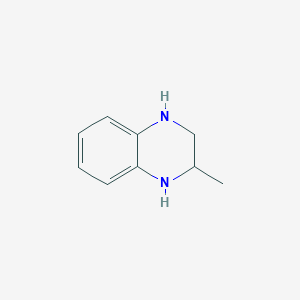
2-Methyl-1,2,3,4-tetrahydroquinoxaline
説明
2-Methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the empirical formula C9H12N2 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered significant attention due to their diverse biological activities .
Synthesis Analysis
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoxaline has been studied extensively. It is produced by the hydrogenation of quinaldine . Various synthetic routes have been developed with a focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core with a methyl group attached. The compound is chiral due to the presence of the methyl substituent .Chemical Reactions Analysis
Quinoxalines, including 2-Methyl-1,2,3,4-tetrahydroquinoxaline, have been the subject of numerous chemical reaction studies. They are known to undergo various reactions, including acceptorless hydrogenation and dehydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroquinoxaline include a molecular weight of 148.20 and a solid form at room temperature .科学的研究の応用
-
Medicinal Chemistry
- Application : 1,2,3,4-tetrahydroisoquinoline analogs, which include 2-Methyl-1,2,3,4-tetrahydroquinoxaline, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community . The structural–activity relationship (SAR) and their mechanism of action are often studied .
- Results : These compounds have shown potential in exerting diverse biological activities against various infective pathogens and neurodegenerative disorders .
-
Pharmaceutical Chemistry
- Application : Certain compounds, such as compound 12, have demonstrated activity as a cholesterol ester transfer protein (CETP) inhibitor, which may prove useful for ameliorating hypercholesterolemia .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound showed potential in ameliorating hypercholesterolemia .
-
Neuroscience
- Application : 1-Methyl-1,2,3,4-Tetrahydroisoquinoline has been studied for its potential neuroprotective effects .
- Methods : The compound was administered to rats in high doses (50–100 mg/kg) .
- Results : The study suggested that the compound might produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration .
-
Fluorescence Chemistry
- Application : Tetrahydroquinoxaline has been studied for its potential in fluorescence “OFF–ON” switching .
- Methods : The study predicted that under certain conditions, a process of PET will quench the fluorescence emission of DCM-Q .
- Results : Tetrahydroquinoxaline has two lone pairs of electrons, which are readily transferred from the tetrahydroquinoxaline to the excited state of the fluorophore .
-
Biological Agents
- Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- Methods : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
- Results : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
-
Energy Homeostasis and Immuno-Oncology
-
Synthetic Routes for Biologically Active Quinoxalines
- Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- Methods : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
- Results : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
-
Energy Homeostasis and Immuno-Oncology
将来の方向性
特性
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGRBAYSEQEFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
6640-55-7 | |
| Record name | NSC48966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



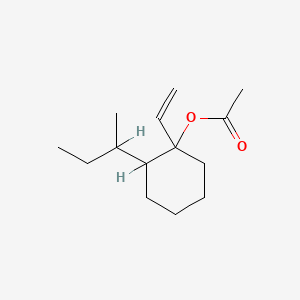
![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)
